molecular formula C13H23NO B3977062 N-cyclohexylcyclohexanecarboxamide CAS No. 7474-36-4

N-cyclohexylcyclohexanecarboxamide

Cat. No.: B3977062
CAS No.: 7474-36-4
M. Wt: 209.33 g/mol
InChI Key: IUTRXWNRCBITFD-UHFFFAOYSA-N
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Description

N-Cyclohexylcyclohexanecarboxamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuroscience. This compound belongs to the class of cyclohexanecarboxamides, a family of molecules noted for their diverse and potent biological activities. The structural motif of the carboxamide group is a common feature in many bioactive molecules and is considered a privileged structure in drug discovery . Researchers are exploring this compound and its analogues primarily for their potential neuropharmacological effects. Structurally related cyclohexanecarboxamides have demonstrated notable anticonvulsant properties in preclinical models. These effects are believed to be mediated through multiple mechanisms, including the activation of the Nrf2-ARE pathway, a key regulator of cellular defense against oxidative stress, which plays a crucial role in neuroprotection and the prevention of neuronal hyperexcitability . Furthermore, related compounds have shown promise as GABA agonists, significantly elevating GABA levels in the brain, which contributes to their anticonvulsant activity . Beyond central nervous system applications, cyclohexanecarboxamide derivatives are also investigated for their sensory properties. Certain structural analogues are utilized as sensates in consumer product research, where they are studied for their cooling or tingling effects . This compound is presented as a high-purity reagent for research purposes only. It is intended for use in laboratory investigations and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTRXWNRCBITFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322687
Record name N-cyclohexylcyclohexanecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID90322687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7474-36-4
Record name NSC401818
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclohexylcyclohexanecarboxamide and Its Derivatives

Classical Amide Bond Formation Strategies

Traditional methods for synthesizing N-cyclohexylcyclohexanecarboxamide reliably form the crucial amide bond. These techniques are foundational in organic synthesis.

Reaction of Cyclohexanecarbonyl Chloride with Cyclohexylamine (B46788)

A straightforward and common method for synthesizing this compound involves the reaction of cyclohexanecarbonyl chloride with cyclohexylamine. mdpi.comnih.gov In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

This method is also utilized in the synthesis of derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide. mdpi.comnih.gov In this multi-step process, cyclohexanecarbonyl chloride is first reacted with potassium thiocyanate (B1210189) to form cyclohexanecarbonyl isothiocyanate. This intermediate is then condensed with a primary amine to yield the final product. mdpi.com

Coupling Reagent-Mediated Amidation Protocols

Coupling reagents are frequently employed to facilitate the formation of amide bonds between carboxylic acids and amines, particularly when direct reaction is inefficient. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.comyoutube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide. Dicyclohexylurea, a byproduct of the DCC-mediated coupling, is largely insoluble in many organic solvents and precipitates out of the reaction mixture. peptide.com

To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com Other powerful coupling reagents include uronium and phosphonium (B103445) salts such as HATU, HBTU, PyBOP, and DEPBT, which are known for their high efficiency and ability to suppress racemization. peptide.comuni-kiel.de

Table 1: Common Coupling Reagents and Their Characteristics

Coupling ReagentAbbreviationByproductKey Features
DicyclohexylcarbodiimideDCCDicyclohexylurea (insoluble)Widely used in solution-phase synthesis. peptide.comyoutube.com
DiisopropylcarbodiimideDICDiisopropylurea (soluble)Preferred for solid-phase synthesis. peptide.com
1-HydroxybenzotriazoleHOBt-Used as an additive to reduce racemization. peptide.com
HATUHATU-Fast reacting with less epimerization. peptide.com
PyBOPPyBOP-Effective for coupling N-methyl amino acids. uni-kiel.de
DEPBTDEPBT-Causes very little epimerization. peptide.com

Modern Approaches in this compound Synthesis

Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly methods for amide synthesis.

Electrosynthesis Routes to Amides

Electrosynthesis presents a modern and green alternative for amide bond formation. This method utilizes electricity to drive the chemical reaction, often avoiding the need for harsh reagents. While specific examples for this compound are not prevalent, the general principles of electrosynthesis are applicable. These methods can proceed through various mechanisms, including the anodic oxidation of a carboxylate to form an acyl radical, which then reacts with an amine.

Direct Amidation from Carboxylic Acids and Amines

The direct formation of an amide from a carboxylic acid and an amine by eliminating a molecule of water is the most atom-economical method. ucl.ac.ukresearchgate.net However, this reaction is often thermodynamically unfavorable and requires high temperatures or specific catalysts to proceed efficiently. researchgate.net

Recent research has focused on developing catalysts that can facilitate this transformation under milder conditions. ucl.ac.ukresearchgate.net These catalysts work by activating the carboxylic acid or by facilitating the removal of water. For example, boronic acids have been explored as catalysts for direct amidation.

Another innovative approach involves a light-mediated protocol. A study demonstrated the use of pyridine-CBr4 under UVA or sunlight irradiation to facilitate direct amide bond formation. nih.gov This photochemical method suggests a novel activation of the carboxylic acid, potentially involving the formation of a symmetric anhydride (B1165640) or an active ester. nih.gov

Microwave-Assisted Amide Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. psu.eduelement-msc.ru The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. psu.eduijpcbs.combeilstein-journals.org

In the context of this compound and its derivatives, microwave energy can be applied to both classical and modern synthetic routes. ijpcbs.com For instance, the synthesis of N-cyclohexyl-1,2,4-oxadiazole derivatives has been successfully achieved using focused microwave irradiation. researchgate.net This technique offers a green chemistry approach by reducing energy consumption and often allowing for the use of safer solvents. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours ijpcbs.com
Energy Transfer Conduction and convection (slow)Direct coupling with molecules (rapid) psu.edu
Temperature Profile Bulk heatingLocalized superheating psu.edu
Yields Often lowerOften higher beilstein-journals.org
Side Reactions More prevalentOften reduced beilstein-journals.org

Catalytic Transformations for this compound Derivatization

The derivatization of this compound is crucial for exploring its structure-activity relationships and developing new analogs with tailored properties. Catalytic transformations offer efficient and selective methods for modifying this scaffold.

Transition Metal-Catalyzed C-N Bond Formations

Transition metal catalysis is a powerful tool for constructing C-N bonds, a key step in the synthesis and derivatization of amides like this compound. rsc.org These methods often provide access to a wide range of derivatives under mild conditions. rsc.org

A contemporary strategy for forming C(sp³)–N bonds involves the combination of photoredox and nickel catalysis. princeton.edu This dual catalytic system enables the coupling of alkyl radicals with nitrogen nucleophiles, a transformation that is challenging to achieve through traditional methods. This approach has been successfully applied to the synthesis of aryl amines and holds promise for the derivatization of this compound. figshare.com

The general mechanism involves the generation of a carbon-centered radical from a suitable precursor via a photoredox cycle. princeton.edu Simultaneously, a low-valent nickel complex undergoes oxidative addition with an aryl or alkyl halide. The generated radical is then trapped by the Ni(II) species to form a Ni(III) intermediate, which upon reductive elimination, furnishes the C-N coupled product and regenerates the Ni(I) catalyst. nih.gov

Recent advancements have demonstrated the aminocarbonylation of (hetero)aryl bromides using oxamic acids as a source of the carbamoyl (B1232498) moiety under photoredox/nickel dual catalysis. nih.gov This method allows for the synthesis of a variety of amides. While not directly demonstrated on this compound, the substrate scope suggests potential applicability for modifying the cyclohexyl or cyclohexanecarboxamide (B73365) core.

A metallaphotoredox-catalyzed approach has also been developed for the aminocarbonylation of alkynes with amines and carbon monoxide, yielding α,β-unsaturated amides. nih.govresearchgate.net This methodology could potentially be adapted to introduce unsaturated amide functionalities into derivatives of this compound.

Table 1: Key Features of Photoredox/Nickel Dual Catalysis in Aminocarbonylation

FeatureDescription
Catalyst System Typically involves a photosensitizer (e.g., an iridium or ruthenium complex, or an organic dye like 4CzIPN) and a nickel catalyst (e.g., NiCl₂·glyme). princeton.edunih.gov
Reaction Conditions Generally mild, often proceeding at room temperature under visible light irradiation. figshare.com
Scope Applicable to a broad range of substrates, including aryl and heteroaryl halides, and various amine nucleophiles. nih.gov
Mechanism Involves the generation of radical intermediates, enabling unique bond formations. figshare.com

Palladium-catalyzed cross-coupling reactions are well-established methods for the formation of C-N bonds and are widely used in the synthesis of amides. nih.gov These protocols, such as the Buchwald-Hartwig amination, offer a versatile and efficient means to construct N-aryl and N-alkyl amides.

The catalytic cycle typically involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired amide and regenerate the active catalyst. The choice of ligand is crucial for the efficiency and scope of the reaction.

A domino reaction involving a 1,4-palladium shift has been reported for the synthesis of amides and esters via carbonylative C(sp³)-H activation. nih.gov This strategy allows for the functionalization of remote C-H bonds, providing access to complex amide structures. While not specifically applied to this compound, this approach could potentially be used to introduce functional groups onto the cyclohexyl rings.

Palladium-catalyzed oxidative aminocarbonylation represents another powerful method for amide synthesis, proceeding via the activation of C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to amides.

Table 2: Comparison of Palladium-Catalyzed Amidation Protocols

ProtocolDescriptionKey Features
Buchwald-Hartwig Amination Cross-coupling of an amine with an aryl or alkyl halide or triflate.Wide substrate scope, high functional group tolerance, various generations of catalysts and ligands available.
Carbonylative C-H Activation Domino reaction involving C(sp³)-H activation, 1,4-palladium shift, and aminocarbonylation. nih.govFunctionalization of remote C-H bonds, synthesis of amides with quaternary β-carbon atoms. nih.gov
Oxidative Aminocarbonylation Direct formation of amides from hydrocarbons, amines, and carbon monoxide. nih.govAtom-economical, avoids pre-functionalized starting materials.

Stereoselective and Regioselective Synthesis

The stereochemistry and regiochemistry of this compound derivatives can significantly influence their biological activity. Therefore, the development of stereoselective and regioselective synthetic methods is of great importance.

Copper-catalyzed reactions have been developed for the stereoselective addition of amine derivatives to alkenes, providing access to various nitrogen-containing heterocycles. nih.gov Such strategies could be adapted for the synthesis of this compound derivatives with specific stereochemical configurations in the cyclohexyl rings.

The regioselective opening of epoxide rings in substituted cyclopentanes has been shown to be dependent on the nature of the substituents on the nitrogen atom and the orientation of the oxirane ring. researchgate.net This principle could be extended to cyclohexyl systems for the regioselective introduction of functional groups.

A palladium-catalyzed borylative cyclization of 1,7-enynes has been reported to produce functionalized cyclohexanes with excellent regioselectivity. rsc.org This method could be employed to construct the cyclohexyl moiety of this compound with specific substitution patterns.

Synthesis of this compound Derivatives with Modified Cyclohexyl Moieties

Modification of the cyclohexyl rings of this compound can lead to the discovery of new analogs with improved properties.

One approach involves the synthesis of N-substituted monoamides of cyclohexanedicarboxylic acid from hexahydrophthalic anhydride. epa.gov This method provides a route to derivatives with functional groups on the cyclohexanecarboxamide ring.

A multi-step synthesis has been reported for the preparation of 2-[(substituted benzylidene)imino]-3-(N-cyclohexyl carboxamido)-4,5-disubstituted thiophenes. ijpcbs.com This work demonstrates the modification of a ring system attached to the N-cyclohexyl carboxamido moiety. The initial step involves the synthesis of N-cyclohexyl cyanoacetamide from cyclohexylamine and ethyl cyanoacetate. ijpcbs.com

Preparation of Analogs with Varied Amide Substituents

Varying the substituent on the amide nitrogen is a common strategy for creating analogs of a lead compound.

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized by reacting cyclohexanecarbonyl chloride with potassium thiocyanate to form cyclohexanecarbonyl isothiocyanate. mdpi.com This intermediate is then condensed with various primary amines to yield the target compounds. mdpi.com This method provides a straightforward route to a diverse range of analogs with different aryl groups attached to the thiourea (B124793) moiety.

Table 3: Synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide Derivatives

Amine SubstituentReference
Phenyl mdpi.com
2-Chlorophenyl mdpi.com
3-Chlorophenyl mdpi.com
4-Chlorophenyl mdpi.com
o-Tolyl mdpi.com
p-Tolyl mdpi.com
3-Methoxyphenyl mdpi.com
4-Methoxyphenyl mdpi.com
Naphthalen-1-yl mdpi.com

Additionally, N-(4-aryl/cyclohexyl)-2-(pyridin-4-yl carbonyl) hydrazinecarbothioamide derivatives have been prepared by reacting isoniazid (B1672263) with the appropriate phenyl or cyclohexyl isothiocyanate. researchgate.net This demonstrates the synthesis of analogs where the cyclohexylcarboxamide moiety is replaced with a different acyl group.

Mechanistic Investigations of Reactions Involving N Cyclohexylcyclohexanecarboxamide

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in N-cyclohexylcyclohexanecarboxamide from cyclohexanecarboxylic acid and cyclohexylamine (B46788) is a process that can be achieved through various methods, each with its own mechanistic intricacies. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that typically requires high temperatures and results in the formation of a water molecule. Mechanistic studies on uncatalyzed direct amide formation have highlighted the importance of hydrogen-bonding interactions between the carboxylic acid molecules, which facilitate the reaction. worktribe.comresearchgate.net

A common laboratory approach to facilitate this transformation under milder conditions involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with DCC involves the activation of the carboxylic acid. The carboxylic acid adds to one of the double bonds of DCC, forming an O-acylisourea intermediate. This intermediate is a highly reactive species with a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. This attack forms a tetrahedral intermediate which subsequently collapses to form the amide and dicyclohexylurea, the byproduct of DCC. youtube.com

Activation of Carboxylic Acid: Cyclohexanecarboxylic acid reacts with DCC to form the O-acylisourea intermediate.

Nucleophilic Attack: Cyclohexylamine attacks the carbonyl group of the activated intermediate.

Tetrahedral Intermediate Formation and Collapse: A transient tetrahedral intermediate is formed, which then collapses to yield this compound and dicyclohexylurea.

Nonclassical routes for amide bond formation, which avoid the pre-activation of the carboxylic acid, have also been developed, offering alternative mechanistic pathways. nih.gov

While the direct amidation and DCC-mediated coupling are common, other synthetic strategies such as aminocarbonylation could potentially involve radical intermediates. For instance, in certain transition-metal-catalyzed carbonylation reactions, radical pathways can be operative. Although specific studies on the aminocarbonylation to form this compound are not prevalent, general principles from related reactions can be inferred.

In such hypothetical scenarios, a cyclohexyl radical could be generated from a suitable precursor, which then reacts with carbon monoxide and cyclohexylamine in the presence of a catalyst. The study of radical intermediates in other organic reactions, such as the Maillard reaction or the ring-opening of aminocyclopropanes, demonstrates the viability and importance of such species in the formation of new C-N bonds. nih.govrsc.org EPR (Electron Paramagnetic Resonance) spectroscopy is a key technique used to detect and characterize these transient radical species. nih.gov

Catalysts play a pivotal role in dictating the mechanism of amide bond formation. In the context of synthesizing this compound, various catalytic systems can be employed.

Acid/Base Catalysis: In direct thermal condensation, the reaction can be accelerated by either acidic or basic catalysts. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A base catalyst can deprotonate the amine, increasing its nucleophilicity, or deprotonate the carboxylic acid to form a carboxylate, which is involved in some proposed mechanisms. worktribe.comresearchgate.net

Transition Metal Catalysis: Transition metals are widely used to catalyze amide bond formation through various mechanisms. For instance, a ruthenium catalyst has been shown to be effective in the annulation of indole-7-carboxamides with alkynes, proceeding through a ruthenacycle intermediate. nih.gov While a different reaction class, it highlights the ability of metals to orchestrate complex bond formations involving amides. In the context of this compound synthesis, a transition metal could facilitate the oxidative amidation of an aldehyde or alcohol precursor, or the reductive amination of a carbonyl compound followed by oxidation. researchgate.netmdpi.com

Oxidative Transformations and Pathways

The this compound molecule possesses multiple C-H bonds on its two cyclohexyl rings, which are potential sites for oxidative functionalization. The study of these oxidative transformations is a burgeoning field in organic chemistry, aiming to convert inert C-H bonds into valuable functional groups.

The oxidation of C-H bonds in this compound would present challenges in controlling regioselectivity and, if applicable, enantioselectivity.

Regioselectivity: The two cyclohexyl rings offer multiple positions for oxidation (axial vs. equatorial C-H bonds, and different positions relative to the amide nitrogen or carbonyl group). The directing ability of the amide group would play a crucial role. The nitrogen atom of the amide could direct a catalyst to the C-H bonds on the N-cyclohexyl ring, potentially at the α-position. Similarly, the carbonyl oxygen could direct oxidation to the C-H bonds of the other cyclohexyl ring. The inherent reactivity of secondary C-H bonds, which are abundant in the cyclohexyl rings, would also be a factor. Studies on the regioselective C-H activation of other complex molecules, such as N-heteroarenes and lanthanide-bound carbenes, provide a framework for understanding how catalyst-substrate interactions can achieve high selectivity. oaepublish.comnih.gov

Enantioselectivity: Since this compound is achiral, enantioselectivity would become relevant if a desymmetrizing C-H oxidation were performed or if the substrate were a chiral derivative. The development of enantioselective C-H functionalization is a significant goal in catalysis. For example, palladium-catalyzed enantioselective α-C-H arylation of amines has been achieved using chiral phosphoric acids as ligands. nih.gov Such strategies could, in principle, be adapted for the enantioselective oxidation of the C-H bonds in this compound, for instance, at the α-position to the nitrogen, to generate a chiral product.

The reactivity and selectivity in C-H oxidation are highly dependent on the reaction system, including the catalyst, oxidant, and reaction conditions. researchgate.net

The mechanistic pathway of any reaction involving this compound will be heavily influenced by the electronic and steric properties of its constituent parts. francis-press.comethernet.edu.et

Electronic Effects: The amide functional group exhibits resonance, where the lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen. This resonance gives the C-N bond partial double bond character and makes the nitrogen atom less basic and the carbonyl oxygen more nucleophilic. The cyclohexyl groups are generally considered to be weakly electron-donating through an inductive effect (+I effect). researchgate.net These electronic factors influence the reactivity of the amide group and the adjacent C-H bonds.

Steric Effects: The most prominent feature of this compound is the steric bulk of the two cyclohexyl rings. This steric hindrance will significantly impact how reagents and catalysts approach the amide core. For instance, in amide bond formation, the bulky nature of both the carboxylic acid and the amine can slow down the reaction rate compared to less hindered reactants. In C-H oxidation, the steric bulk would influence the regioselectivity, with more accessible C-H bonds being favored for reaction. The interplay between steric and electronic effects is crucial in determining the outcome of reactions, as demonstrated in studies of other sterically demanding systems. rsc.orgresearchgate.net For example, severe steric repulsion can lead to changes in molecular conformation to relieve strain, which in turn affects reactivity. researchgate.net

Conformational Dynamics During Reactions

The conformational flexibility of the two cyclohexyl rings and the rotational barrier around the amide C-N bond are important aspects of the reactivity of this compound. The cyclohexyl rings can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. During a reaction, the molecule may need to adopt a less stable conformation to allow for the optimal alignment of orbitals for a reaction to occur.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of N-cyclohexylcyclohexanecarboxamide in solution. In derivatives of this compound, the presence of an amide group (C(O)-NH) can lead to hindered rotation around the C-N bond, resulting in the non-equivalence of the amide protons. This phenomenon can give rise to two distinct resonances in the 1H-NMR spectrum. mdpi.com

At room temperature, the hydrogen atoms on the cyclohexane (B81311) rings undergo rapid conformational exchange, leading to a single, averaged signal in the 1H NMR spectrum. youtube.com However, at lower temperatures, this "ring flip" can be slowed sufficiently to resolve separate signals for the axial and equatorial protons. youtube.com For instance, in cyclohexane itself, cooling to 203 Kelvin allows for the observation of distinct peaks for axial and equatorial hydrogens. youtube.com

In related amide structures, the chemical shifts of protons on the cyclohexane ring are influenced by their axial or equatorial positions and their proximity to the amide functional group. The specific chemical shifts observed provide valuable information for confirming the molecular structure.

Table 1: Representative ¹H NMR Spectral Data for Cyclohexane Derivatives

Functional Group Chemical Shift (ppm) Range Multiplicity
Amide NH Variable Broad Singlet
Cyclohexyl CH (α to C=O) ~2.2 Multiplet

Note: Data is generalized from typical values for similar structures and may vary based on solvent and specific substitution.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy provides critical information about the functional groups present in this compound and the nature of hydrogen bonding. The IR spectrum of related compounds typically displays characteristic absorption bands. mdpi.com

A key feature is the N-H stretching vibration, which often appears as two distinct peaks in the region of 3134-3256 cm⁻¹. mdpi.com This splitting is indicative of the presence of an intramolecular hydrogen bond between the carbonyl oxygen and the amide hydrogen. mdpi.com The C=O stretching vibration of the amide group is also a prominent feature, typically observed around 1695 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclohexane rings are found in the 2845-2950 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching (intramolecular H-bond) 3134 - 3256 mdpi.com
C-H (cyclohexane) Stretching 2845 - 2950 docbrown.info
C=O (amide I) Stretching ~1695 researchgate.net

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography offers a definitive method for determining the three-dimensional structure of this compound in the solid state. Studies on analogous molecules provide a clear picture of the expected conformation.

In the solid state, an intramolecular hydrogen bond is a common feature in N-substituted cyclohexanecarboxamides. mdpi.commdpi.com This interaction occurs between the amide hydrogen (N-H) and the carbonyl oxygen (C=O), forming a stable pseudo-six-membered ring. nih.gov This hydrogen bond plays a significant role in stabilizing the molecular conformation. nih.gov In some crystal structures, intermolecular hydrogen bonds are also observed, linking molecules into chains or more complex networks. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. docbrown.info

The fragmentation of amides and cycloalkanes follows predictable pathways. For primary amides, a prominent peak resulting from McLafferty rearrangement is often observed. libretexts.org In the case of this compound, cleavage of the bonds adjacent to the carbonyl group is expected. libretexts.org The fragmentation of the cyclohexane ring itself typically involves the loss of small neutral molecules like ethene, leading to characteristic fragment ions. docbrown.info For cyclohexane, the base peak is often observed at m/z 56. docbrown.info Analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.infonih.gov

Computational and Theoretical Studies of N Cyclohexylcyclohexanecarboxamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecular systems. youtube.comictp.it By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding the distribution of electrons and predicting molecular properties. nih.gov For N-cyclohexylcyclohexanecarboxamide, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to determine its optimized geometry and electronic characteristics in the gaseous phase. researchgate.neteurjchem.com These theoretical models provide fundamental insights that can be compared with experimental data, offering a deeper understanding of the molecule's intrinsic properties. researchgate.neteurjchem.com

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

For derivatives of cyclohexanecarboxamide (B73365), DFT calculations have been employed to determine the energies of the HOMO and LUMO. researchgate.neteurjchem.com This analysis is critical for understanding the molecule's electronic transitions and reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are key parameters in determining the molecule's electronic properties and reactivity. rsc.orgajchem-a.com

Energy Gap Analysis and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.neteurjchem.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. researchgate.neteurjchem.com Conversely, a larger energy gap indicates greater stability.

For a related compound, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, the calculated HOMO-LUMO energy gap was found to be 3.5399 eV, suggesting a high level of reactivity. researchgate.neteurjchem.com This type of analysis, derived from DFT calculations, allows for the prediction of how this compound and its analogs might behave in various chemical environments. The HOMO-LUMO gap is a critical parameter for assessing the electronic and optical properties of molecules. nih.gov

Table 1: Frontier Molecular Orbital Data for a Cyclohexanecarboxamide Derivative

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)3.5399 researchgate.neteurjchem.com
Data for N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable computational techniques that provide insights into the behavior of molecules over time. frontiersin.orgyoutube.com These methods allow for the exploration of conformational landscapes, the stability of different molecular arrangements, and the prediction of various physical and chemical properties. mdpi.comarxiv.org By simulating the motion of atoms and molecules, researchers can gain a dynamic perspective that complements static computational methods. youtube.com

Molecular dynamics (MD) simulations, in particular, generate trajectories of molecular conformations by integrating Newton's equations of motion, offering a detailed view of molecular flexibility and interactions. youtube.com These simulations are crucial for understanding complex biological and chemical processes at an atomic level. nih.gov

Conformation Analysis and Stability

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, or conformations, can exist. utdallas.edu Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. For molecules containing cyclohexane (B81311) rings, the "chair" conformation is generally the most stable due to its minimization of angle and torsional strain. utexas.edupressbooks.pub

Prediction of Spectroscopic Properties

Computational methods, particularly those based on DFT, can be used to predict various spectroscopic properties of molecules. While direct experimental data for this compound is not detailed in the provided context, the principles of these predictive methods are well-established. Theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

For instance, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra by calculating the energies of electronic transitions. bhu.ac.in Similarly, vibrational frequencies can be computed to predict infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of its vibrational modes.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govresearchgate.net By mapping properties onto the Hirshfeld surface, which is defined by the region where the electron density of a molecule is greater than that of all surrounding molecules, one can gain a detailed understanding of the forces that hold the crystal together. nih.gov

This analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. researchgate.neteurjchem.com For a related cyclohexanecarboxamide derivative, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H···H, H···C/C···H, H···Cl/Cl···H, and H···S/S···H interactions. researchgate.neteurjchem.com This indicates the importance of van der Waals forces and hydrogen bonding in the crystal structure. Energy-framework calculations can further be used to analyze and visualize the three-dimensional topology of the crystal packing, confirming the dominant role of dispersion forces in stabilizing the molecular arrangement. researchgate.neteurjchem.com

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding biological/medical)

Quantitative Structure-Property Relationship (QSPR) represents a field of computational chemistry dedicated to developing mathematical models that correlate the chemical structure of molecules with their physicochemical properties. nih.govnih.gov These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, QSPR studies can predict properties even for compounds that have not yet been synthesized or experimentally tested. nih.gov

The general workflow for creating a QSPR model involves several key steps: compiling and curating a dataset of compounds with known experimental property values, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical equation that links these descriptors to the property of interest, and rigorously validating the model's predictive power. nih.govnih.gov

While specific QSPR models developed exclusively for this compound are not extensively documented in public literature, the principles of QSPR can be readily applied to predict its non-biological properties. The methodologies are well-established and have been successfully used for related classes of compounds, such as amides and cycloalkanes. nih.govpnas.org

Research Findings and Methodologies

QSPR models are fundamentally regression or classification models that connect molecular descriptors to a specific property. nih.gov For a molecule like this compound, these descriptors would numerically encode its key structural features:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule, such as the number of atoms, bonds, and rings.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area, volume, and shape indices.

Constitutional Descriptors: These include basic counts of atoms and functional groups, as well as molecular weight.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can include dipole moments, orbital energies (HOMO/LUMO), and charge distributions, which are crucial for describing intermolecular interactions.

A common method used to build the model is Multiple Linear Regression (MLR), which generates a linear equation. nih.govnih.gov For instance, a hypothetical QSPR model for predicting a property like boiling point (BP) for a series of N-substituted cyclohexanecarboxamides might take the following form:

BP = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ...

Where c₀, c₁, c₂, c₃ are regression coefficients determined from the training data, and D₁, D₂, D₃ are the selected molecular descriptors.

Studies on other classes of molecules provide insight into which descriptors might be significant. For cycloalkanes, descriptors related to the ring structure and constitutional indices have been shown to be effective in predicting thermodynamic properties like entropy and heat capacity. nih.gov For amides, descriptors encoding electronic features are critical for predicting reaction kinetics. pnas.org For this compound, a combination of descriptors representing its bulky cyclohexyl groups and the polar amide linkage would likely be necessary to build a robust predictive model.

The predictive performance of QSPR models is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²), which measures the model's ability to predict data that was not used in its creation. rsc.org

Illustrative Data for QSPR Modeling

To construct a QSPR model, a dataset containing experimentally determined properties for a series of structurally related compounds is required. The following table illustrates the type of data that would be used to develop a QSPR model for predicting the boiling point of a hypothetical set of N-alkylcyclohexanecarboxamides, including the target compound this compound.

Table 1: Hypothetical Dataset for QSPR Boiling Point Model of N-Alkylcyclohexanecarboxamides

Compound NameMolecular Weight (g/mol)Molecular Volume (ų)Polar Surface Area (Ų)Boiling Point (°C) (Experimental)
N-methylcyclohexanecarboxamide141.21145.329.1255.8
N-ethylcyclohexanecarboxamide155.24162.129.1267.3
N-propylcyclohexanecarboxamide169.27178.929.1280.1
N-butylcyclohexanecarboxamide183.29195.729.1292.5
N-pentylcyclohexanecarboxamide197.32212.529.1304.7
This compound209.33217.429.1325.0

Note: The boiling point values are illustrative for demonstrating the QSPR concept and may not represent actual experimental values.

Using data like that in Table 1, a QSPR model can be generated. The molecular descriptors (Molecular Weight, Molecular Volume, Polar Surface Area) would be the independent variables, and the Boiling Point would be the dependent variable.

Table 2: Example of a Resulting QSPR Model Equation

Property ModeledModel EquationQ² (LOO)
Boiling Point (°C)BP = 45.7 + (0.85 * MW) + (0.21 * MV) - (1.5 * PSA)0.990.98

Note: The equation and statistical values are hypothetical and for illustrative purposes.

This hypothetical model demonstrates how structural descriptors (MW: Molecular Weight, MV: Molecular Volume, PSA: Polar Surface Area) could be linearly combined to predict the boiling point. A high R² value would indicate a good fit to the training data, while a high Q² value from leave-one-out (LOO) cross-validation would suggest strong predictive power. rsc.org Such models allow for the rapid estimation of properties for new or untested compounds, guiding experimental work and material design by focusing on molecules with desired characteristics.

Advanced Chemical Transformations and Reactivity Profiles

Stereoselective Functionalization of Cyclohexyl Rings

The functionalization of C-H bonds, particularly on unactivated sp³-hybridized carbons like those in a cyclohexane (B81311) ring, represents a significant challenge in organic synthesis. However, modern catalytic methods have opened avenues for the site- and stereoselective modification of such inert bonds. For a molecule like N-cyclohexylcyclohexanecarboxamide, the amide group can act as a directing group, guiding a catalyst to specific C-H bonds on either of the cyclohexyl rings.

Research in the field of C-H activation has demonstrated that transition metal catalysts, particularly those based on palladium and rhodium, are effective for this purpose. The amide oxygen can coordinate to the metal center, positioning the catalyst in proximity to specific C-H bonds. This directed metalation can lead to the formation of a metallacyclic intermediate, which can then be intercepted by a variety of coupling partners.

For instance, palladium-catalyzed transannular C-H functionalization has been shown to be effective for various alicyclic compounds. In the context of this compound, this could theoretically enable the introduction of aryl or other functional groups at the γ- or δ-positions of the cyclohexyl rings, depending on the conformational preferences of the substrate-catalyst complex. The stereoselectivity of such reactions would be highly dependent on the catalyst and ligand system employed, as well as the inherent stereochemistry of the cyclohexyl rings.

Another approach involves the use of dirhodium catalysts for C-H insertion reactions with donor/acceptor carbenes. This methodology has been successfully applied to the desymmetrization of substituted cyclohexanes, achieving high levels of site- and stereoselectivity. While direct examples with this compound are not prevalent in the literature, the principles suggest that such transformations are feasible.

Table 1: Representative Catalytic Systems for Stereoselective C-H Functionalization of Cyclohexane Moieties

Catalyst SystemTransformationPotential Application to this compound
Pd(OAc)₂ / LigandDirected C-H ArylationIntroduction of an aryl group at a specific position on a cyclohexyl ring.
[Rh₂(esp)₂]Carbene C-H InsertionStereoselective introduction of a functionalized carbon at a specific C-H bond.
Ir-porphyrin complexC-H BorylationFormation of a cyclohexylboronate ester for further cross-coupling reactions.

Derivatization at the Amide Nitrogen and Cyclohexyl Moiety

The N-H bond of the secondary amide in this compound provides a handle for various derivatization reactions. Deprotonation of the amide with a strong base, such as sodium hydride or an organolithium reagent, generates an amidate anion. This nucleophilic species can then react with a range of electrophiles.

N-alkylation can be achieved by treating the amidate with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, such as O-alkylation or elimination of the alkyl halide. Catalytic methods for N-alkylation of amides with alcohols have also been developed, offering a more atom-economical approach.

N-acylation can be accomplished by reacting the amidate with an acyl chloride or anhydride (B1165640), leading to the formation of an N-acyl-N-cyclohexylcyclohexanecarboxamide (an imide derivative). Electrochemical methods for N-acylation under aqueous conditions have also been reported, providing a sustainable alternative to traditional methods.

Derivatization of the cyclohexyl rings, beyond the C-H functionalization described above, can be envisioned through radical-based reactions or by first introducing a functional group that can be further elaborated. For example, if a hydroxyl group were present on one of the rings, it could be converted to a leaving group for substitution reactions or oxidized to a ketone.

Table 2: Examples of Derivatization Reactions at the Amide Nitrogen

Reagent(s)Product TypeGeneral Reaction Conditions
1. NaH, THF; 2. R-X (alkyl halide)N-Alkyl amideAnhydrous conditions, room temperature to reflux.
1. n-BuLi, THF; 2. RCOCl (acyl chloride)N-Acyl amide (Imide)Anhydrous conditions, low temperature.
R-OH, CatalystN-Alkyl amideHigh temperature, with a suitable catalyst (e.g., Co-nanoparticles).

Amide Reduction Methodologies

The reduction of the amide functionality in this compound to the corresponding amine, N,N-dicyclohexylmethylamine, is a key transformation. Due to the resonance stabilization of the amide bond, powerful reducing agents are typically required.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction generally proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum complexes. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which facilitates the elimination of an aluminate to form an iminium ion. A second hydride addition to the iminium ion then yields the final amine product.

Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃·THF), can also be used for amide reduction. Borane is often considered a milder alternative to LiAlH₄ and can sometimes offer better chemoselectivity in the presence of other reducible functional groups. Catalytic hydrogenation of amides is a more atom-economical and environmentally benign approach, though it often requires harsh conditions (high pressure and temperature) and specialized catalysts. Ruthenium and rhodium-based catalysts have shown promise in this area. More recently, samarium(II) iodide (SmI₂) in the presence of an amine and water has been developed for the chemoselective reduction of amides to alcohols, representing an alternative reaction pathway to the formation of amines.

Table 3: Comparison of Amide Reduction Methods

Reducing AgentProductTypical ConditionsAdvantagesDisadvantages
Lithium

Applications in Chemical Synthesis and Non Biological Materials

Utility as Precursors for Complex Organic Molecules

N-cyclohexylcyclohexanecarboxamide serves as a valuable starting point for the synthesis of more elaborate chemical entities. Its inherent structure, featuring two cyclohexane (B81311) rings linked by an amide bond, provides a robust scaffold that can be chemically modified to introduce a variety of functional groups. One notable application is in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. mdpi.com In these syntheses, the precursor cyclohexanecarbonyl chloride is reacted with potassium thiocyanate (B1210189) to form an isothiocyanate, which is then condensed with various primary amines. mdpi.com This process highlights how the foundational cyclohexanecarboxamide (B73365) structure can be readily expanded upon to create a diverse library of compounds with potential applications in fields such as medicinal chemistry and materials science.

The synthesis of these derivatives demonstrates the role of this compound's precursors in building complex molecules. For instance, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been successfully synthesized with various aryl substituents, showcasing the versatility of the core structure. mdpi.com

Table 1: Examples of N-(arylcarbamothioyl)cyclohexanecarboxamide Derivatives Synthesized from Cyclohexanecarbonyl Chloride

Aryl Substituent Product Name Yield (%) Melting Point (°C)
Phenyl N-(phenylcarbamothioyl)cyclohexanecarboxamide 91 162-164
3-Chlorophenyl N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide 89 163-165
4-Chlorophenyl N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide 86 184-186

Data sourced from Özer et al. (2009). mdpi.com

Furthermore, the general reactivity of the amide bond allows for a variety of chemical transformations, making this compound a versatile building block in organic synthesis. The reaction between amines and carboxylic acids to form amides is a fundamental process in the creation of complex biological molecules like proteins, and this principle extends to the synthesis of other complex organic structures. libretexts.org

Role in Carbon Isotope Labeling Methodologies

While specific studies on the carbon isotope labeling of this compound are not prevalent, the general methodologies for labeling amides and their precursors are well-established and can be applied to this compound. imist.ma Isotope labeling is a critical tool in drug discovery and for elucidating biochemical pathways. imist.ma

The synthesis of isotopically labeled this compound could be achieved through several routes:

Using a labeled precursor: One of the most straightforward methods would involve the use of isotopically labeled starting materials. For instance, reacting ¹³C- or ¹⁴C-labeled cyclohexanecarboxylic acid with cyclohexylamine (B46788) would directly yield the correspondingly labeled this compound. Similarly, using labeled cyclohexylamine would introduce the isotope on the other side of the amide bond.

Post-synthesis labeling: More advanced techniques could potentially introduce an isotope into the pre-formed molecule. Modern methods for late-stage carbon isotope labeling often utilize transition-metal-catalyzed reactions. imist.ma For example, a visible-light-mediated aminocarbonylation using isotopically labeled carbon monoxide (CO) could potentially be adapted for the synthesis of labeled amides. nih.gov

The intrinsic isotopic labeling of plants with ¹³CO₂ is another effective method to generate highly labeled compounds, avoiding complex organic syntheses. nih.gov While not directly applicable to the synthetic this compound, it showcases the diverse strategies available for isotope incorporation. The analysis of such labeled compounds is often carried out using techniques like Isotopic Ratio-Mass Spectrometry and HPLC-Iontrap-MSⁿ. nih.gov

Contribution to Development of Novel Synthetic Reagents and Methodologies

The amide functional group within this compound can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netbohrium.comnih.gov This powerful strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, providing a direct route to complex molecular architectures. nih.govresearchgate.netbohrium.comnih.gov

The nitrogen and oxygen atoms of the amide can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into close proximity to specific C-H bonds on either of the cyclohexane rings. nih.govresearchgate.netbohrium.comnih.govmdpi.com This directed metalation enables the introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.

While specific examples utilizing this compound are not extensively documented, the principles of amide-directed C-H activation are broadly applicable. For instance, N-methoxy amides have been successfully used as directing groups in a variety of transformations, including: nih.govresearchgate.netbohrium.comnih.gov

Pd-catalyzed C(sp²)–H and C(sp³)–H activation. nih.gov

Rh(III)-catalyzed C(sp²)–H activation with alkenes. nih.gov

Ru(II)-catalyzed C-H oxidation of arenes. mdpi.com

The development of such methodologies, where a common functional group like an amide directs reactivity, is a significant contribution to synthetic chemistry, offering more efficient and selective ways to construct complex molecules. nih.govresearchgate.netbohrium.comnih.gov

Potential Use in Non-Biological Material Science and Polymer Chemistry

Although direct applications of this compound in material science and polymer chemistry are not widely reported, its structural features suggest several potential uses. The presence of two bulky, hydrophobic cyclohexane rings and a polar amide group could impart unique properties to polymers and other materials.

Potential as a Monomer: this compound could potentially be used as a comonomer in the synthesis of polyamides. The incorporation of its bulky, cycloaliphatic structure into a polymer backbone could lead to materials with:

Increased Glass Transition Temperature (Tg): The rigid cyclohexyl groups would restrict chain mobility, leading to polymers that maintain their structural integrity at higher temperatures. This is a desirable property for engineering plastics.

Altered Solubility: The hydrophobic nature of the cyclohexyl rings could enhance the solubility of polyamides in non-polar solvents.

Modified Mechanical Properties: The bulky side groups could influence the packing of polymer chains, potentially leading to materials with unique tensile strengths and moduli. For example, cycloaliphatic polyamides are known to be useful as matrix resins in fiber-reinforced composite materials for energy-absorbing applications. google.com

Potential as a Polymer Additive: N-substituted amides can be used as additives to modify the properties of existing polymers. fiveable.me this compound could potentially function as:

A plasticizer: To increase the flexibility of a polymer.

A processing aid: To improve the flow characteristics of a polymer during molding.

A surface modifier: To alter the surface properties of a material, such as its hydrophobicity.

The development of novel polymeric additives is a key area of research for creating materials with tailored performance characteristics for a wide range of applications. researchgate.net

Environmental Fate and Transport Considerations Academic Focus

Hydrolytic Degradation Pathways and Stability

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For amides, this reaction typically results in the formation of a carboxylic acid and an amine. The stability of the amide bond to hydrolysis is significant, and the reaction generally requires either acidic or basic conditions and/or elevated temperatures to proceed at an appreciable rate. umich.eduarkat-usa.org

The hydrolysis of N-cyclohexylcyclohexanecarboxamide, a secondary amide, would yield cyclohexanecarboxylic acid and cyclohexylamine (B46788).

Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Current time information in Singapore.youtube.comlibretexts.org This is followed by the formation of a tetrahedral intermediate and subsequent elimination of cyclohexylamine.

Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. Current time information in Singapore.libretexts.org The expulsion of the cyclohexylamide anion is followed by proton transfer to yield cyclohexanecarboxylic acid (as its carboxylate salt) and cyclohexylamine.

Table 8.1: Estimated Hydrolytic Stability of this compound

pH ConditionEstimated Rate at 25°CStability
Acidic (e.g., pH 4)SlowStable
Neutral (pH 7)Very SlowVery Stable
Basic (e.g., pH 9)SlowStable

Note: The stability information is based on the general behavior of secondary amides and qualitative estimations, as specific experimental data for this compound is not available.

Theoretical Biodegradation Potential

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process in the removal of chemical substances from the environment. The theoretical biodegradation potential of this compound can be estimated using computational models like the U.S. EPA's BIOWIN™, which is part of the EPI Suite™. chemistryforsustainability.orgepa.govregulations.gov

BIOWIN™ predicts the probability of aerobic and anaerobic biodegradation based on the chemical's structure. The program analyzes the molecule for functional groups that are known to be susceptible or resistant to microbial attack. The presence of the amide bond and the two cyclohexyl rings will influence its biodegradability. While the amide bond can be hydrolyzed by microbial amidases, the cyclic aliphatic structures may be more resistant to degradation than their linear counterparts.

Based on the structural features of this compound, BIOWIN™ can provide several model outputs:

Linear and Non-Linear Biodegradation Probability: These models predict the likelihood of rapid aerobic biodegradation.

Ultimate Biodegradation Timeframe: This model estimates the time required for the complete breakdown of the compound.

Primary Biodegradation Timeframe: This model estimates the time required for the initial transformation of the parent compound.

Anaerobic Biodegradation Model: This model predicts the potential for biodegradation in the absence of oxygen.

Without specific experimental testing, the predictions from BIOWIN™ serve as a valuable screening-level assessment. It is plausible that the initial step in the biodegradation of this compound would be the enzymatic hydrolysis of the amide bond, leading to the formation of cyclohexanecarboxylic acid and cyclohexylamine. These two metabolites would then be further degraded by microorganisms.

Table 8.2: Predicted Biodegradation Potential of this compound using BIOWIN™

BIOWIN™ ModelPredictionInterpretation
Linear ModelNot expected to be readily biodegradableThe compound is not expected to biodegrade rapidly.
Non-Linear ModelNot expected to be readily biodegradableConsistent with the linear model prediction.
Ultimate BiodegradationWeeks to monthsComplete mineralization is expected to be a slow process.
Primary BiodegradationDays to weeksInitial transformation of the parent compound may occur faster than complete mineralization.
Anaerobic ModelNot expected to biodegrade rapidlyBiodegradation under anaerobic conditions is likely to be slow.

Note: These predictions are estimates from the BIOWIN™ model and have not been experimentally verified for this compound.

Volatilization and Partitioning Behavior in Environmental Media

The distribution of a chemical in the environment is largely determined by its partitioning behavior between different media, such as water, soil, and air. Key parameters that describe this behavior include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and Henry's Law constant (H). These parameters can be estimated using programs within the EPI Suite™, such as KOWWIN™, KOCWIN™, and HENRYWIN™. chemistryforsustainability.orgepa.govregulations.gov

Octanol-Water Partition Coefficient (Log Kow): This parameter is an indicator of a chemical's lipophilicity or hydrophobicity. A high Log Kow value suggests a tendency to partition into organic matter, such as sediments and biological tissues. The KOWWIN™ program estimates the Log Kow based on the chemical's structure. For this compound, the presence of two cyclohexyl groups suggests a significant degree of lipophilicity.

Soil Organic Carbon-Water Partitioning Coefficient (Log Koc): This coefficient describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. wikipedia.org A high Koc value indicates that the compound is likely to be immobile in soil and will not readily leach into groundwater. The KOCWIN™ program estimates Koc, often using the Log Kow value.

Henry's Law Constant (H): This constant relates the concentration of a compound in the air to its concentration in water at equilibrium. It is a measure of a chemical's tendency to volatilize from water. The HENRYWIN™ program can estimate this value. For a compound with a low vapor pressure and moderate water solubility, the Henry's Law constant is expected to be low, indicating a low potential for volatilization from aqueous environments.

Table 8.3: Estimated Partitioning and Volatilization Parameters for this compound

ParameterEstimated ValueInterpretation
Log Kow (KOWWIN™)~3.5 - 4.5Moderately to highly lipophilic; potential for bioaccumulation.
Log Koc (KOCWIN™)~3.0 - 4.0Moderate to strong adsorption to soil and sediment; low mobility.
Henry's Law Constant (HENRYWIN™)Low (e.g., < 10⁻⁵ atm·m³/mol)Low tendency to volatilize from water.
Vapor PressureLowLow tendency to volatilize from dry surfaces.

Note: These values are estimations based on QSAR models and have not been experimentally confirmed for this compound.

Photodegradation Mechanisms and Rates

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) range of the solar spectrum. This process can occur through two main mechanisms:

Direct Photolysis: The chemical itself absorbs light energy, leading to its decomposition. The rate of direct photolysis depends on the compound's absorption spectrum and its quantum yield (the efficiency of the absorbed light in causing a chemical reaction).

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate, and nitrite (B80452) ions), absorb light and produce reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govnih.gov These reactive species can then degrade the chemical of interest.

The potential for photodegradation of this compound can be assessed. The amide functional group does not strongly absorb sunlight in the environmentally relevant UV range (>290 nm). Therefore, direct photolysis is expected to be a minor degradation pathway. acs.org

However, indirect photodegradation, particularly through reaction with hydroxyl radicals in the atmosphere, could be a more significant process. The U.S. EPA's AOPWIN™ (Atmospheric Oxidation Program) can estimate the rate constant for the gas-phase reaction of a chemical with hydroxyl radicals. chemistryforsustainability.orgepa.govregulations.gov This rate constant can then be used to calculate an estimated atmospheric half-life. For this compound, the hydrogen atoms on the cyclohexyl rings would be susceptible to abstraction by hydroxyl radicals.

Table 8.4: Estimated Photodegradation Potential of this compound

Photodegradation PathwayEstimated Rate/PotentialAtmospheric Half-life (if applicable)
Direct Photolysis in WaterNegligibleNot significant
Indirect Photolysis in WaterPotentially significant in the presence of photosensitizersDependent on water body characteristics
Atmospheric Oxidation by OH radicals (AOPWIN™)Moderate to high reactivityA few days

Note: These are theoretical estimations. The actual rates of photodegradation will depend on various environmental factors such as sunlight intensity, and the concentration of photosensitizers.

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N-cyclohexylcyclohexanecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.